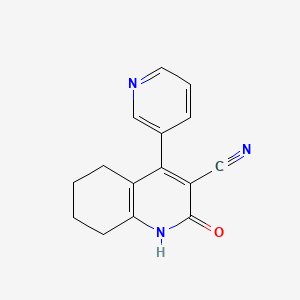

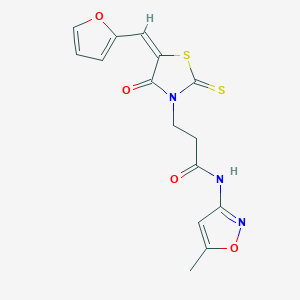

![molecular formula C23H25N3O3 B2710479 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one CAS No. 896383-01-0](/img/structure/B2710479.png)

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one” is a complex organic molecule that contains a quinazolinone and a dihydroisoquinoline moiety . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Dihydroisoquinolines are also a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

1. Green Synthesis of Oxazolo[2,3-a]tetrahydroisoquinolines

- Research Application: A study by Huang et al. (2016) demonstrates the addition reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones to produce diastereomerically pure oxazolo[2,3-a]tetrahydro-isoquinolines. This reaction is significant as it proceeds smoothly under environmentally friendly conditions without additives or catalysts, yielding target molecules in good to excellent yields (Huang et al., 2016).

2. Stereochemistry of Isoquinoline Derivatives

- Research Application: Fülöp et al. (1990) have synthesized and analyzed the stereochemistry of various 1,3-Oxazino- and 1,3-Thiazino[4,3-a]isoquinoline derivatives, contributing to our understanding of the molecular structure and conformation of these compounds (Fülöp et al., 1990).

3. Development of Chiral Tetrahydroisoquinolines

- Research Application: Kim et al. (2020) reported on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a hydroxymethyl directing group. This method is crucial for producing chiral 1,2,3,4-tetrahydroisoquinolines with high levels of enantioselectivity and diastereoselectivity. The study also highlights the synthesis of non-natural analogs of tetrahydroprotoberberine alkaloids (Kim et al., 2020).

4. Elucidation of Quinolinone Derivatives Structures

- Research Application: Chimichi et al. (2007) investigated the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine, leading to the structural elucidation of reaction products through multinuclear magnetic resonance spectroscopy. This research is important for understanding the molecular structure of quinolinone derivatives (Chimichi et al., 2007).

5. Novel Routes to Fused Isoquinolines

- Research Application: Awad et al. (2002) explored new methods for producing fused isoquinolines, demonstrating the high-yield synthesis of triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones. These routes offer new possibilities in the synthesis of complex isoquinoline structures (Awad et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and associated with breast and prostate cancer .

Mode of Action

For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given its potential inhibition of akr1c3, it may impact the steroid hormone metabolism pathway .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

properties

IUPAC Name |

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWAXSWBSMUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

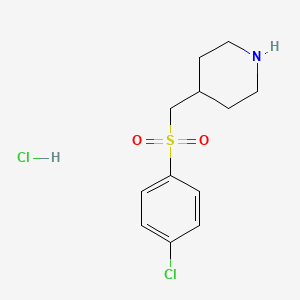

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)

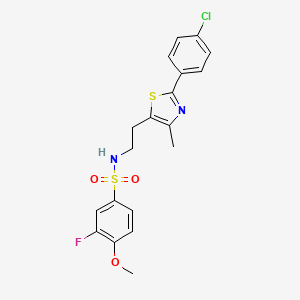

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

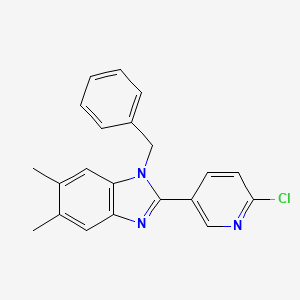

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)